coproporphyrinogen III

Descripción general

Descripción

El coproporfirinógeno III es un intermedio metabólico en la biosíntesis de muchos compuestos esenciales, como la hemoglobina y la clorofila. Es un sólido incoloro que pertenece a la clase de los porfirinógenos, que se caracterizan por un núcleo de hexahidroporfina con diversas cadenas laterales . El compuesto juega un papel crucial en la vía de biosíntesis de porfirinas, que es vital para la producción de hemo y otros compuestos tetrapirrólicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El coproporfirinógeno III se sintetiza a partir del uroporfirinógeno III mediante la acción de la enzima uroporfirinógeno III descarboxilasa. Esta conversión implica la descarboxilación de cuatro grupos de ácido acético en grupos metilo, liberando cuatro moléculas de dióxido de carbono . La enzima coproporfirinógeno III oxidasa oxida y descarboxila aún más el coproporfirinógeno III para formar protoporfirinógeno IX .

Métodos de producción industrial

La producción industrial de coproporfirinógeno III generalmente implica procesos de fermentación microbiana. Por ejemplo, las cepas modificadas genéticamente de Escherichia coli se han utilizado para producir altos niveles de coproporfirinógeno III mediante la implementación de la vía Shemin/C4 y la optimización de la expresión de genes clave de la vía . Este método permite una producción eficiente con una formación mínima de subproductos y una toxicidad fisiológica reducida para las células productoras .

Análisis De Reacciones Químicas

Tipos de reacciones

El coproporfirinógeno III se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se oxida por la coproporfirinógeno III oxidasa para formar protoporfirinógeno IX.

Descarboxilación: La descarboxilación del uroporfirinógeno III a coproporfirinógeno III implica la eliminación de cuatro grupos de ácido acético.

Reactivos y condiciones comunes

Descarboxilación: La uroporfirinógeno III descarboxilasa se usa para catalizar la descarboxilación del uroporfirinógeno III.

Principales productos formados

Protoporfirinógeno IX: Formado a partir de la oxidación del coproporfirinógeno III.

Dióxido de carbono: Liberado durante la descarboxilación del uroporfirinógeno III.

Aplicaciones Científicas De Investigación

El coproporfirinógeno III tiene numerosas aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El coproporfirinógeno III ejerce sus efectos a través de su papel en la vía de biosíntesis de porfirinas. El compuesto se convierte a partir del uroporfirinógeno III por la uroporfirinógeno III descarboxilasa, que elimina cuatro grupos de ácido acético. Luego se oxida por la coproporfirinógeno III oxidasa para formar protoporfirinógeno IX . Estas reacciones son cruciales para la producción de hemo, que es esencial para el transporte de oxígeno, la generación de energía y diversas actividades enzimáticas en los organismos vivos .

Comparación Con Compuestos Similares

Compuestos similares

Uroporfirinógeno III: El precursor del coproporfirinógeno III en la vía de biosíntesis de porfirinas.

Protoporfirinógeno IX: El producto formado a partir de la oxidación del coproporfirinógeno III.

Coproporfirinógeno I: Otra variante del coproporfirinógeno con una disposición diferente de cadenas laterales.

Unicidad

El coproporfirinógeno III es único debido a su papel específico en la biosíntesis del hemo y la clorofila. A diferencia del coproporfirinógeno I, que tiene una secuencia diferente de cadenas laterales, el coproporfirinógeno III participa específicamente en la principal vía de biosíntesis de porfirinas y es esencial para la producción de protoporfirinógeno IX .

Actividad Biológica

Coproporphyrinogen III is a crucial intermediate in the heme biosynthesis pathway, playing a significant role in various biological processes. It is synthesized from hydroxymethylbilane through the action of uroporphyrinogen III synthase and subsequently undergoes decarboxylation to form this compound. This compound is not only vital for heme production but also exhibits unique biological activities that can impact cellular functions and disease states.

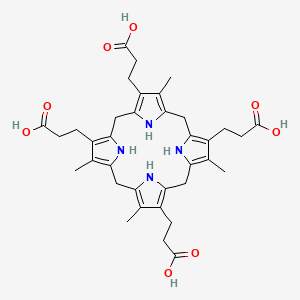

Chemical Structure and Properties

This compound is a tetrapyrrole compound characterized by its four pyrrole rings linked by methylene bridges. Its structure allows for interactions with various enzymes and proteins involved in metabolic pathways. The compound can be oxidized to produce coproporphyrin III, which has distinct fluorescent properties, making it useful as a biomarker in certain conditions.

Biological Functions

1. Role in Heme Biosynthesis

this compound is an essential precursor in the biosynthesis of heme, which is critical for oxygen transport, electron transfer, and various enzymatic reactions. The conversion of this compound to protoporphyrinogen IX is catalyzed by both oxygen-dependent and oxygen-independent enzymes:

- CgoX : An oxygen-dependent this compound oxidase that facilitates the conversion in aerobic conditions.

- CgoN : An oxygen-independent enzyme identified in certain bacteria that catalyzes the same reaction under anaerobic conditions .

2. Implications in Disease

Elevated levels of this compound can indicate metabolic disorders such as congenital erythropoietic porphyria and sideroblastic anemia. These conditions are characterized by impaired heme synthesis, leading to the accumulation of porphyrins and related metabolites in the body .

3. Toxicological Effects

Under specific conditions, this compound can act as a phototoxin, neurotoxin, or metabotoxin. Its phototoxic effects can lead to cellular damage upon exposure to light, while neurotoxic properties may cause damage to nerve tissues . Chronic high levels of this metabolite can result in adverse health effects, highlighting its potential role as a biomarker for liver dysfunction and other metabolic disturbances.

Enzyme Assays

Recent studies have established enzyme assays to investigate the catalytic activity of this compound oxidases:

- Anaerobic Assays : These assays have demonstrated that recombinant purified HemN exhibits this compound oxidase activity under anaerobic conditions, requiring S-adenosyl-l-methionine (SAM) and NAD(P)H for catalysis .

- Kinetic Parameters : For CgoN, kinetic parameters such as (3.95 μmol/L) and (0.63 min) have been reported, indicating its efficiency in converting this compound to coproporphyrin III .

1. Malaria Resistance Mechanisms

Research has shown that mutations in the P. falciparum gene K13 are associated with altered mitochondrial function and energy metabolism, which may affect heme synthesis pathways involving this compound. Studies suggest that these mutations enhance the parasite's survival against artemisinin-based therapies by modifying redox regulation and mitochondrial respiration .

2. Liver Function Assessment

The ratio of different coproporphyrins (I:III) serves as a sensitive index for assessing liver function and detecting intrahepatic cholestasis. Elevated levels of coproporphyrinogens can indicate hepatic dysfunction or disturbances in uroporphyrinogen decarboxylase activity, making it a valuable diagnostic tool .

Research Findings Summary Table

Propiedades

IUPAC Name |

3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUVHXTXUXOFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180875 | |

| Record name | Coproporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coproporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2624-63-7 | |

| Record name | Coproporphyrinogen III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coproporphyrinogen III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrinogen III | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Coproporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coproporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.